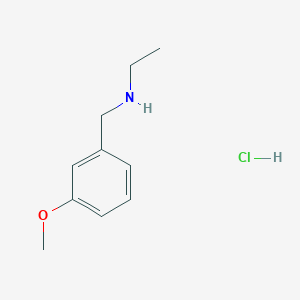

N-(3-Methoxybenzyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methoxybenzyl)ethanamine hydrochloride: is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of ethanamine, where the hydrogen atom of the amino group is substituted with a 3-methoxybenzyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3-Methoxybenzyl)ethanamine hydrochloride typically begins with 3-methoxybenzyl chloride and ethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-methoxybenzyl chloride is added dropwise to a solution of ethanamine in an appropriate solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-Methoxybenzyl)ethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-Methoxybenzaldehyde or 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzylamine or 3-Methoxybenzyl alcohol.

Substitution: Derivatives with substituted functional groups at the methoxy position.

Aplicaciones Científicas De Investigación

Chemistry

N-(3-Methoxybenzyl)ethanamine hydrochloride serves as a building block in organic synthesis. It is particularly useful in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The compound can undergo several types of reactions, including:

- Oxidation : Transforming it into aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Converting it into amine or alcohol derivatives using lithium aluminum hydride or sodium borohydride.

- Substitution : Participating in nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Biology

In biological research, this compound is used to study interactions between amine derivatives and biological receptors. It acts as a model compound for understanding the behavior of similar molecules within biological systems. Its structural characteristics facilitate its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for regulating mood and cognition .

Medicine

The compound is being investigated for potential therapeutic applications, especially as a precursor in synthesizing drugs aimed at treating neurological and psychiatric disorders. Preliminary studies suggest that it may influence serotonin receptor activity, highlighting its potential benefits for mood disorders. Additionally, its antioxidant properties may contribute to neuroprotection .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. It also serves as an intermediate in synthesizing dyes and pigments, showcasing its versatility beyond laboratory settings.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Neuropharmacological Effects : Research indicates that compounds similar to this compound may modulate serotonin receptor activity, suggesting possible applications in treating mood disorders .

- Antioxidant Properties : The methoxy group contributes to antioxidant activities observed in related compounds, potentially offering neuroprotective benefits.

- Drug Development Potential : Its structural characteristics position it as a candidate for further exploration in developing drugs targeting neurological conditions .

Mecanismo De Acción

The mechanism of action of N-(3-Methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- N-(4-Methoxybenzyl)ethanamine hydrochloride

- N-(2-Methoxybenzyl)ethanamine hydrochloride

- N-(3-Methoxyphenyl)ethanamine hydrochloride

Comparison:

- Structural Differences: The position of the methoxy group on the benzyl ring (ortho, meta, or para) can significantly affect the compound’s reactivity and binding affinity to molecular targets.

- Reactivity: N-(3-Methoxybenzyl)ethanamine hydrochloride is unique due to its meta-substitution, which can influence its chemical reactivity and interaction with biological systems differently compared to ortho- or para-substituted analogs.

- Applications: While all these compounds may be used in similar research applications, the specific properties of this compound make it particularly valuable in studies involving meta-substituted benzylamines.

Actividad Biológica

N-(3-Methoxybenzyl)ethanamine hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a benzylamine structure, which may influence its interaction with biological targets. The molecular formula is C10H15ClN, with a molecular weight of approximately 185.69 g/mol. The presence of the methoxy group enhances its solubility and bioactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may act as a ligand, modulating the activity of these receptors, which are crucial in regulating mood, cognition, and various neurological functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence serotonin receptor activity, potentially offering therapeutic benefits for mood disorders.

- Antioxidant Properties : Compounds with methoxy substitutions have been observed to exhibit antioxidant activities, which may contribute to neuroprotection.

- Potential for Drug Development : Its structural characteristics position it as a candidate for further exploration in drug development aimed at treating neurological conditions.

Case Studies and Experimental Data

-

Neurotransmitter Interaction :

- A study highlighted the interaction of similar compounds with serotonin receptors (5-HT2A), demonstrating their potential in modulating synaptic transmission and influencing mood regulation.

- Toxicological Analysis :

- Pharmacokinetics :

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H15ClN | Methoxy substitution enhances solubility | Potential serotonin receptor modulation |

| 25I-NBOMe | C18H22ClN | Potent agonist at 5-HT2A receptors | Hallucinogenic effects; neurotoxicity concerns |

| 25C-NBOMe | C18H22ClN | Similar structure; varying receptor affinity | Associated with severe toxicity in cases |

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10(7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBLQSLAVNKWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.